molecular formula C17H23NO3 B1325724 Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898772-48-0

Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate

Cat. No. B1325724
M. Wt: 289.4 g/mol
InChI Key: KNBFVVRERFMAKY-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate (EAPO) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2014, and is a member of the class of compounds known as azetidines. EAPO has a variety of interesting properties and applications, and has been studied in the fields of biochemistry, physiology, and drug design.

Scientific Research Applications

Antimalarial and Antimycobacterium Activities

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, related to Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate, have shown promising in vitro activity against the malaria-causing P. falciparum (K1 strain) and antimycobacterium activities. Additionally, their cytotoxic activity against Vero cells has been evaluated, providing insights into potential therapeutic applications (Nongpanga Ningsanont, D. Black, R. Chanphen, Y. Thebtaranonth, 2003).

Antibacterial Agents

Some azetidinone derivatives have been synthesized and shown significant activity against bacteria and fungi. This research indicates the potential of Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate derivatives as antibacterial agents (P. Mohite, V. Bhaskar, 2011).

Chemotherapy Research

Research into the synthesis and reactivity of compounds related to Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate has implications in chemotherapy. For example, laquinimod, a derivative, is an oral drug in clinical trials for treating multiple sclerosis. Understanding the chemical synthesis and reactivity of such compounds can contribute to the development of new drugs (K. Jansson, T. Fristedt, A. Olsson, B. Svensson, S. Jönsson, 2006).

Enzymatic Activity Enhancement

Compounds similar to Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate have been prepared and shown to increase the reactivity of certain enzymes, like cellobiase. This suggests potential applications in biochemistry and pharmaceuticals (Mohamed Abd, Gawaad Awas, 2008).

Colorimetric Chemosensors

New colorimetric chemosensors based on derivatives of Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate have been developed. These chemosensors can recognize metal cations like Cu2+, Zn2+, and Co2+ through color changes, indicating potential in environmental monitoring or analytical chemistry (T. Aysha, M. B. Mohamed, Mervat S. El-Sedik, Y. Youssef, 2021).

properties

IUPAC Name

ethyl 5-[3-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)9-4-8-16(19)15-7-3-6-14(12-15)13-18-10-5-11-18/h3,6-7,12H,2,4-5,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBFVVRERFMAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643288
Record name Ethyl 5-{3-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate

CAS RN

898772-48-0
Record name Ethyl 3-(1-azetidinylmethyl)-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{3-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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